2-butyloct-2-enal chemical structure and molecular weight analysis
2-butyloct-2-enal chemical structure and molecular weight analysis
An In-depth Technical Guide to 2-Butyloct-2-enal: Chemical Structure and Molecular Weight Analysis
Abstract
This technical guide provides a comprehensive analysis of 2-butyloct-2-enal (C₁₂H₂₂O), an α,β-unsaturated aldehyde noted for its presence in various natural products and its distinct sensory properties. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delineates the methodologies for elucidating the compound's chemical structure and accurately determining its molecular weight. We will explore the foundational principles of spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, and present validated experimental protocols. The guide emphasizes the causality behind procedural choices, ensuring a deep, applicable understanding of the analytical workflow from theoretical calculation to experimental verification.
Introduction
2-Butyloct-2-enal is a C12 aliphatic aldehyde that has been identified in natural sources such as the Japanese pear (Pyrus pyrifolia) and mango (Mangifera indica).[1][2] Its chemical structure, characterized by an aldehyde functional group conjugated with a carbon-carbon double bond, makes it a member of the α,β-unsaturatedenal class. This structural arrangement is responsible for its chemical reactivity and its notable sensory profile, which is described as having a ham-like, meaty, and savory note.[3] An understanding of its structure and molecular weight is fundamental for its identification in complex matrices, for quality control in the flavor and fragrance industry, and as a starting point for synthetic modifications in drug discovery and materials science.
Part 1: Elucidation of the Chemical Structure
The definitive identification of a chemical compound relies on the thorough elucidation of its structure, including connectivity, functional groups, and stereochemistry.
Nomenclature and Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-butyloct-2-enal.[1] The structure features a double bond at the C2 position, which can exist as one of two geometric isomers: (E) and (Z). This isomerism arises from the restricted rotation around the C=C double bond and the presence of different substituent groups on each carbon of the double bond. The NIST Chemistry WebBook lists data for both the (E)-2-butyloct-2-enal and (Z)-2-butyloct-2-enal stereoisomers.[4][5]
Caption: Geometric isomers of 2-butyloct-2-enal.
Spectroscopic Characterization
A combination of spectroscopic techniques is required to unambiguously determine the chemical structure. Each method provides a unique piece of the structural puzzle.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, its primary role is to determine the molecular weight and suggest a molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
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Expected Data: The mass spectrum for 2-butyloct-2-enal will show a molecular ion peak (M⁺) corresponding to its molecular weight. The NIST Mass Spectrometry Data Center provides reference spectra showing characteristic fragmentation patterns that can help confirm the structure.[2][6] Common fragmentations for aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). Cleavage at the allylic position is also common.
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
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¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.
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Aldehydic Proton (CHO): A highly deshielded singlet or triplet is expected in the 9-10 ppm region.
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Vinylic Proton (=CH): A signal between 5.5 and 7.5 ppm, with coupling constants that can help determine the E/Z stereochemistry.
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Aliphatic Protons (CH₂, CH₃): A series of complex signals in the 0.8-2.5 ppm range corresponding to the butyl and hexyl chains.
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¹³C NMR: Provides information on the carbon skeleton. PubChem indicates the availability of ¹³C NMR data for this compound.[2]
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Carbonyl Carbon (C=O): A characteristic peak in the highly deshielded region of 190-200 ppm.
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Alkene Carbons (C=C): Two peaks in the 100-150 ppm range.
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Aliphatic Carbons: Multiple signals in the 10-40 ppm range.
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IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
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Expected Data:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. The conjugation with the C=C bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
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C=C Stretch (Alkene): A medium intensity band around 1620-1680 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 and 2820 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple strong bands just below 3000 cm⁻¹.
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| Spectroscopic Data Summary for 2-Butyloct-2-enal | |
| Technique | Expected Key Features |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 182. Characteristic fragments at M-1, M-29. |
| ¹H NMR | Aldehydic H: ~9-10 ppm; Vinylic H: ~5.5-7.5 ppm; Aliphatic H: ~0.8-2.5 ppm. |
| ¹³C NMR | Carbonyl C: ~190-200 ppm; Alkene C: ~100-150 ppm; Aliphatic C: ~10-40 ppm. |
| Infrared (IR) | C=O stretch: ~1680 cm⁻¹; C=C stretch: ~1640 cm⁻¹; Aldehydic C-H: ~2720, 2820 cm⁻¹. |
Part 2: Molecular Weight Determination: A Multi-faceted Approach
The molecular weight is a critical physical property for compound identification and for stoichiometric calculations in chemical reactions.
Theoretical Calculation
The molecular formula for 2-butyloct-2-enal is C₁₂H₂₂O.[1][2][4] The molecular weight can be calculated by summing the atomic weights of its constituent atoms.
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Carbon (C): 12 atoms × 12.011 u = 144.132 u
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Hydrogen (H): 22 atoms × 1.008 u = 22.176 u
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Oxygen (O): 1 atom × 15.999 u = 15.999 u
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Total Molecular Weight: 182.307 u (or g/mol )
This calculated value is consistent with the molecular weight of 182.30 g/mol reported in the PubChem and NIST databases.[1][2]
Experimental Verification via Gas Chromatography-Mass Spectrometry (GC-MS)
While theoretical calculation provides a precise value, experimental verification is essential. GC-MS is the gold standard for separating volatile compounds and determining their molecular weight.
Gas chromatography separates the components of a mixture in time, and the mass spectrometer detects and identifies the separated components by measuring their mass-to-charge ratio. The highest m/z value in the mass spectrum that corresponds to the intact molecule is the molecular ion peak (M⁺), which directly provides the molecular weight of the compound.
Caption: Workflow for Molecular Weight Determination via GC-MS.
Detailed Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight of 2-butyloct-2-enal and confirm its identity.
1. Sample Preparation:
- Rationale: Dilution is necessary to prevent column overloading and detector saturation. A volatile solvent ensures rapid vaporization in the GC inlet.
- Procedure: Prepare a 100 ppm solution of the 2-butyloct-2-enal sample in dichloromethane. Vortex briefly to ensure homogeneity.
2. Instrumentation (Example Parameters):
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A non-polar column is suitable for a wide range of volatile and semi-volatile organic compounds.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Splitless mode, 250°C.
- Oven Program: Initial temperature 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min. Rationale: The temperature ramp allows for the separation of compounds with different boiling points.
- MS Source (EI): 230°C.
- MS Quad: 150°C.
- Scan Range: 40-400 m/z.
3. Data Analysis and Interpretation:
- Step 1: Analyze the Total Ion Chromatogram (TIC) to identify the peak corresponding to 2-butyloct-2-enal.
- Step 2: Obtain the mass spectrum for this peak by averaging across the peak width.
- Step 3: Examine the mass spectrum to locate the molecular ion peak (M⁺). For 2-butyloct-2-enal, this peak should appear at m/z 182 .
- Step 4: Compare the obtained spectrum with a reference library, such as the NIST Mass Spectral Library, to confirm the fragmentation pattern and increase confidence in the identification.[2][6]
Part 3: Synthesis Overview
The synthesis of 2-alkylalk-2-enals is often achieved through an aldol condensation reaction.[3][7] This involves the self-condensation of a primary aldehyde. For 2-butyloct-2-enal, the starting material would be hexanal.
Synthetic Protocol: Aldol Condensation of Hexanal
Objective: To synthesize 2-butyloct-2-enal from hexanal.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexanal with a catalytic amount of a base (e.g., aqueous NaOH or piperidine). An appropriate solvent, such as ethanol, may be used.
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Reaction: The mixture is heated to reflux. The base deprotonates the α-carbon of one hexanal molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second hexanal molecule.
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Dehydration: The resulting aldol addition product readily dehydrates under the reaction conditions (heating) to form the more stable, conjugated α,β-unsaturated aldehyde, 2-butyloct-2-enal.
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Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with a dilute acid, and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Conclusion
This guide has detailed the essential analytical methodologies for the structural elucidation and molecular weight determination of 2-butyloct-2-enal. Through a synergistic application of MS, NMR, and IR spectroscopy, a complete and validated structural profile can be established. The molecular weight, calculated theoretically from its C₁₂H₂₂O formula, is experimentally confirmed with high accuracy using GC-MS. The protocols and logical frameworks presented herein provide a robust foundation for scientists engaged in the analysis of natural products, flavor compounds, and synthetic molecules.
References
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PubChem. (n.d.). 2-Butyloct-2-enal. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). (Z)-2-Butyloct-2-enal. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 2-Butyl-2-octenal. National Center for Biotechnology Information. Retrieved from [Link]
- Blank, I., et al. (2001). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry.
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Cheméo. (n.d.). Chemical Properties of 2-Butenal, 2-methyl-, (E)- (CAS 497-03-0). Retrieved from [Link]
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NIST. (n.d.). 2-Butenal, 2-methyl-, (E)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Retrieved from [Link]
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NIST. (n.d.). (E)-2-Butyloct-2-enal. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). 2-Butenal, (E)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). 2-Octenal, 2-butyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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